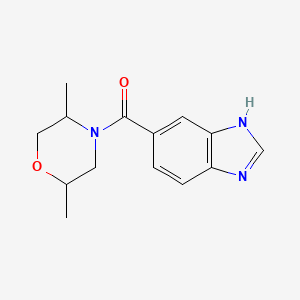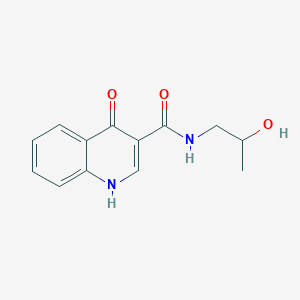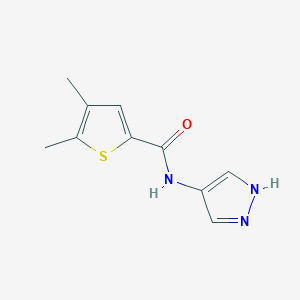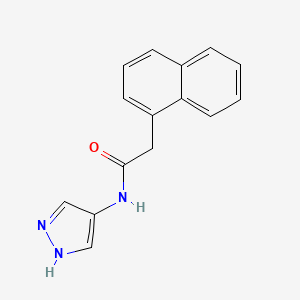
4-bromo-N-(1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(1H-pyrazol-4-yl)benzamide has various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective Effects: 4-bromo-N-(1H-pyrazol-4-yl)benzamide has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurological disorders.
3. Anti-inflammatory Properties: This compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(1H-pyrazol-4-yl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Purity: The synthesis method of this compound produces a high-purity product, which is essential for scientific research.
2. Versatility: This compound has been used in various scientific research applications, making it a versatile tool for researchers.
Limitations:
1. Limited Solubility: 4-bromo-N-(1H-pyrazol-4-yl)benzamide has limited solubility in water, which can make it challenging to work with in certain experiments.
2. Cost: The synthesis of this compound can be costly, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, including:
1. Development of Novel Derivatives: Researchers can explore the synthesis of novel derivatives of this compound to investigate their potential applications in scientific research.
2. Mechanistic Studies: Further mechanistic studies can be conducted to investigate the precise molecular mechanisms of action of this compound.
3. Clinical Trials: Clinical trials can be conducted to investigate the potential therapeutic effects of this compound in humans.
Conclusion
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a versatile tool for researchers investigating various fields such as cancer research, neurological disorders, and inflammation. Further research is needed to explore the potential applications of this compound and its derivatives in scientific research.
Synthesemethoden
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromoaniline with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1H-pyrazol-4-yl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis.
2. Neurological Disorders: 4-bromo-N-(1H-pyrazol-4-yl)benzamide has also been found to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
4-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOBCWVXDSHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-pyrazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)

![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)



![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)


![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)


